molecular formula C20H23NO5 B2665434 [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE CAS No. 727981-36-4

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE

Cat. No.: B2665434
CAS No.: 727981-36-4
M. Wt: 357.406
InChI Key: XNBBZNYJIBFUHH-UHFFFAOYSA-N
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Description

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE typically involves the reaction of 2,4-dimethoxyphenyl isocyanate with methyl 2-phenylbutanoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and butanoate moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE can be compared with other carbamate compounds, such as:

    [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE: Similar structure but with a cyclohexane ring instead of a phenyl ring.

    [(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE: Contains a chloro substituent, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-4-16(14-8-6-5-7-9-14)20(23)26-13-19(22)21-17-11-10-15(24-2)12-18(17)25-3/h5-12,16H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBBZNYJIBFUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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